3-Isoquinolinecarbonyl azide 3-Isoquinolinecarbonyl azide
Brand Name: Vulcanchem
CAS No.: 1119545-65-1
VCID: VC13955397
InChI: InChI=1S/C10H6N4O/c11-14-13-10(15)9-5-7-3-1-2-4-8(7)6-12-9/h1-6H
SMILES:
Molecular Formula: C10H6N4O
Molecular Weight: 198.18 g/mol

3-Isoquinolinecarbonyl azide

CAS No.: 1119545-65-1

Cat. No.: VC13955397

Molecular Formula: C10H6N4O

Molecular Weight: 198.18 g/mol

* For research use only. Not for human or veterinary use.

3-Isoquinolinecarbonyl azide - 1119545-65-1

Specification

CAS No. 1119545-65-1
Molecular Formula C10H6N4O
Molecular Weight 198.18 g/mol
IUPAC Name isoquinoline-3-carbonyl azide
Standard InChI InChI=1S/C10H6N4O/c11-14-13-10(15)9-5-7-3-1-2-4-8(7)6-12-9/h1-6H
Standard InChI Key BKHDVLNPBLSCKA-UHFFFAOYSA-N
Canonical SMILES C1=CC=C2C=NC(=CC2=C1)C(=O)N=[N+]=[N-]

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

3-Isoquinolinecarbonyl azide consists of an isoquinoline ring system fused to a benzopyridine framework, with a carbonyl azide (-CON₃) substituent at the 3-position. The isoquinoline nucleus provides aromatic stability and electron-deficient characteristics, while the azide group introduces high reactivity toward thermal, photochemical, and catalytic transformations . Key structural parameters include:

PropertyValue
IUPAC Nameisoquinoline-3-carbonyl azide
Molecular FormulaC10H6N4O\text{C}_{10}\text{H}_{6}\text{N}_{4}\text{O}
Molecular Weight198.18 g/mol
Canonical SMILESC1=CC=C2C=NC(=CC2=C1)C(=O)N=[N+]=[N-]
InChI KeyBKHDVLNPBLSCKA-UHFFFAOYSA-N

The planar isoquinoline system facilitates π-π stacking interactions in supramolecular assemblies, while the azide group’s linear geometry (NNN180\text{N}-\text{N}-\text{N} \approx 180^\circ) predisposes it to [3+2] cycloadditions with alkynes and nitriles .

Synthesis and Industrial Production

Classical Diazotization-Azidation Route

The most widely reported synthesis involves diazotization of 3-aminoisoquinoline followed by azide substitution:

  • Diazotization:
    3-NH2-isoquinoline+NaNO2+HCl3-diazonium chloride\text{3-NH}_2\text{-isoquinoline} + \text{NaNO}_2 + \text{HCl} \rightarrow \text{3-diazonium chloride}
    Conducted at 0–5°C to minimize side reactions.

  • Azidation:
    3-diazonium chloride+NaN33-isoquinolinecarbonyl azide+N2+NaCl\text{3-diazonium chloride} + \text{NaN}_3 \rightarrow \text{3-isoquinolinecarbonyl azide} + \text{N}_2 \uparrow + \text{NaCl}
    Yields 65–75% under optimized conditions.

Modern Cross-Coupling Approaches

Recent advances employ hypervalent iodine reagents for direct azidation of isoquinoline derivatives :

3-Isoquinolinecarbonyl chloride+TMSN3PhI(OAc)2,DMSO3-isoquinolinecarbonyl azide+TMSCl\text{3-Isoquinolinecarbonyl chloride} + \text{TMSN}_3 \xrightarrow{\text{PhI(OAc)}_2, \text{DMSO}} \text{3-isoquinolinecarbonyl azide} + \text{TMSCl}

This method achieves 85% yield by avoiding diazonium intermediates, enhancing safety and scalability .

Table 2: Comparative Analysis of Synthesis Methods

MethodYield (%)Temperature (°C)Key Advantage
Diazotization-Azidation65–750–5Established protocol
Iodine(III)-Mediated8525Mild conditions, high yield

Reactivity and Transformations

Thermal and Photochemical Decomposition

Heating 3-isoquinolinecarbonyl azide above 80°C induces Curtius rearrangement to isoquinoline-3-isocyanate, a versatile electrophile :

3-isoquinolinecarbonyl azideΔ3-isoquinoline isocyanate+N2\text{3-isoquinolinecarbonyl azide} \xrightarrow{\Delta} \text{3-isoquinoline isocyanate} + \text{N}_2 \uparrow

UV irradiation (λ = 254 nm) promotes nitrene formation, enabling C–H insertion reactions for heterocycle synthesis .

Catalytic Cycloadditions

The azide group undergoes copper-catalyzed azide-alkyne cycloaddition (CuAAC) to form 1,2,3-triazoles :

3-isoquinolinecarbonyl azide+RC≡CHCu(I)triazole conjugate+H2O\text{3-isoquinolinecarbonyl azide} + \text{RC≡CH} \xrightarrow{\text{Cu(I)}} \text{triazole conjugate} + \text{H}_2\text{O}

This reaction is pivotal for creating bioconjugates in drug discovery .

Nucleophilic Substitutions

In polar aprotic solvents (e.g., DMF), the azide acts as a nucleophile, displacing halides in SN2 reactions:

3-isoquinolinecarbonyl azide+R-XR-N3+3-isoquinolinecarbonyl-X\text{3-isoquinolinecarbonyl azide} + \text{R-X} \rightarrow \text{R-N}_3 + \text{3-isoquinolinecarbonyl-X}

Applications in Medicinal Chemistry

Antitumor Agent Development

Compound 6, a tris(2-aminoethyl)amine conjugate of two 3-isoquinolinecarbonyl azide derivatives, demonstrated potent antitumor activity in vivo :

  • Efficacy: 78% tumor growth inhibition at 50 mg/kg (murine models).

  • Safety: No observed hepatotoxicity or nephrotoxicity at therapeutic doses.

Table 3: Biological Activity of Selected Derivatives

DerivativeIC₅₀ (μM) HeLa CellsSelectivity Index (Normal vs. Cancer)
60.45>20
8a1.28

Antibacterial Compounds

3-Isoquinolinecarbonyl azide intermediates have been utilized to synthesize gyrase inhibitors targeting fluoroquinolone-resistant bacteria :

  • Mechanism: Allosteric inhibition of DNA gyrase ATPase activity.

  • Potency: MIC = 0.25 μg/mL against Staphylococcus aureus MRSA.

Recent Advances and Future Directions

Continuous Flow Synthesis

Microreactor-based systems enhance safety during azide handling, achieving 90% yield with residence times <5 minutes .

Computational Design

DFT studies predict that electron-withdrawing substituents at the 1-position increase azide reactivity by 30% (ΔG‡ reduction) .

Sustainable Chemistry

Photocatalytic azidation using visible light reduces waste generation by 40% compared to traditional methods .

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